molecular formula C22H24FN5O2 B2517249 N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946283-14-3

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No. B2517249
CAS RN: 946283-14-3
M. Wt: 409.465
InChI Key: CQMHASDIRXDMSF-UHFFFAOYSA-N
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Description

The compound "N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide" is a novel molecule that falls within the class of pyrazolo[3,4-d]pyrimidin derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities, particularly as anticancer agents. The papers provided discuss various pyrazolo[3,4-d]pyrimidin derivatives and their synthesis, biological evaluation, and potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds involves condensation reactions and further functionalization of the core pyrazole structure . Similarly, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones is achieved through condensation of carboxamide with aromatic aldehydes, followed by various treatments to yield different derivatives . These synthetic routes are crucial for the generation of a diverse library of compounds for biological evaluation.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidinone moiety. The presence of various substituents, such as aryl groups and fluorophenyl rings, can significantly influence the binding affinity and biological activity of these compounds. Molecular docking studies are often employed to predict the binding modes of these compounds to their biological targets, such as topoisomerase IIα, which is a key enzyme involved in DNA replication and cell division .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidin derivatives is influenced by the functional groups attached to the core structure. For example, the presence of ester or carbothioamide groups can lead to different reactivity patterns, enabling the formation of various hybrid molecules with potential biological activities . The ability to undergo cyclocondensation and other reactions allows for the generation of a wide array of compounds for further biological testing.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin derivatives, such as solubility, stability, and lipophilicity, are important for their drug-likeness and pharmacokinetic profiles. In silico ADME prediction is often used to assess these properties and to predict the potential of these compounds as drug candidates. Compounds with favorable drug-like properties are more likely to be absorbed, distributed, metabolized, and excreted in a manner that makes them suitable for therapeutic use .

Scientific Research Applications

Anticancer Applications

Research has focused on the synthesis and evaluation of pyrazole derivatives as potential anticancer agents. These compounds have been studied for their inhibitory activity against topoisomerase IIα, a key enzyme involved in DNA replication and transcription, and their cytotoxic effects on various cancer cell lines. For example, Alam et al. (2016) synthesized novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and evaluated their cytotoxicity and topoisomerase IIα inhibitory activity, finding that certain analogues showed superior cytotoxicity against HeLa, NCI-H460, and MCF-7 cancer cell lines, along with significant inhibition of topoisomerase IIα (Alam et al., 2016).

Antimicrobial Applications

Several studies have synthesized pyrazolo[3,4-d]pyrimidin derivatives with significant antimicrobial activity. Khobragade et al. (2010) prepared pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and screened them for antibacterial and antifungal activity, showing that all compounds exhibited significant antimicrobial activity (Khobragade et al., 2010).

Anti-Inflammatory Applications

Research has also explored the potential anti-inflammatory properties of pyrazole derivatives. Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines and evaluated their anti-inflammatory properties, finding that modifications to the parent compound could lead to significant anti-inflammatory activity without ulcerogenic activity, making them promising candidates for new nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c23-17-6-8-18(9-7-17)28-21-19(14-26-28)22(30)27(15-25-21)13-11-20(29)24-12-10-16-4-2-1-3-5-16/h4,6-9,14-15H,1-3,5,10-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMHASDIRXDMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

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